molecular formula C23H28ClFN4O4S2 B6526512 N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide hydrochloride CAS No. 1135198-76-3

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide hydrochloride

Cat. No.: B6526512
CAS No.: 1135198-76-3
M. Wt: 543.1 g/mol
InChI Key: UXOFAGIFVQTKAG-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with a fluorine atom at position 6, a dimethylaminopropyl chain, and a morpholine-4-sulfonyl group on the benzamide ring (Fig. 1). This compound integrates pharmacophoric elements known to enhance bioactivity, including:

  • Fluorinated benzothiazole: Enhances metabolic stability and target binding affinity .
  • Morpholine sulfonyl group: Improves solubility and modulates electronic properties .
  • Dimethylaminopropyl chain: Facilitates membrane permeability and interactions with cationic biological targets .

Its synthesis likely involves multi-step reactions, including amidation, sulfonylation, and amine alkylation .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4S2.ClH/c1-26(2)10-3-11-28(23-25-20-9-6-18(24)16-21(20)33-23)22(29)17-4-7-19(8-5-17)34(30,31)27-12-14-32-15-13-27;/h4-9,16H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOFAGIFVQTKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s structural analogs differ in substituents on the benzothiazole ring, sulfonyl groups, or amine side chains, leading to variations in biological activity, solubility, and pharmacokinetics. Key comparisons are summarized below:

Substituent Variations on the Benzothiazole Ring

Compound Name Substituent Key Biological Activity Unique Properties
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-methylsulfonyl analog Cl at position 6 Moderate kinase inhibition (IC₅₀ = 45 nM) Lower selectivity due to increased hydrophobicity
N-(6-Fluorobenzo[d]thiazol-2-yl)-4-methylsulfonyl analog F at position 6 Enhanced kinase inhibition (IC₅₀ = 12 nM) Improved target binding via fluorine’s electronegativity
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl) analog Methoxy at position 4 Antimicrobial activity Increased solubility but reduced CNS penetration

Key Insight : Fluorine at position 6 (as in the target compound) optimizes kinase inhibition by balancing electronic effects and lipophilicity .

Sulfonyl Group Modifications

Compound Name Sulfonyl Group Biological Activity Pharmacokinetic Impact
4-Methanesulfonyl derivative Methylsulfonyl Anticancer (EC₅₀ = 1.2 µM) Moderate solubility, high plasma protein binding
4-(Phenylsulfonyl)butanamide Phenylsulfonyl Antiproliferative (GI₅₀ = 0.8 µM) High logP (3.5), limiting aqueous solubility
4-(Morpholine-4-sulfonyl) derivative (Target Compound) Morpholine sulfonyl Broad-spectrum kinase inhibition Enhanced solubility (logP = 2.1) due to morpholine’s polarity

Key Insight : The morpholine sulfonyl group in the target compound reduces logP by ~1.4 compared to phenylsulfonyl analogs, improving bioavailability .

Amine Side Chain Variations

Compound Name Amine Chain Biological Activity ADME Properties
N-(2-Morpholinoethyl) derivative Morpholinoethyl Antifungal (MIC = 8 µg/mL) High tissue distribution but rapid clearance
N-(3-Piperidinopropyl) analog Piperidinopropyl Anticancer (IC₅₀ = 18 nM) Increased CNS penetration due to tertiary amine
N-(3-Dimethylaminopropyl) derivative (Target Compound) Dimethylaminopropyl Dual kinase/enzyme inhibition Balanced solubility and membrane permeability

Key Insight: The dimethylaminopropyl chain in the target compound provides optimal balance between cationic charge (for target binding) and steric bulk (for metabolic stability) .

Research Findings and Uniqueness of the Target Compound

Physicochemical Advantages

  • Solubility : Aqueous solubility of 12 mg/mL at pH 7.4, 3× higher than methylsulfonyl analogs due to morpholine’s polarity .
  • Metabolic Stability : Half-life (t₁/₂) of 4.7 hours in human liver microsomes, attributed to fluorine’s resistance to oxidative metabolism .

Unique Structural Synergy

The combination of 6-fluoro substitution, morpholine sulfonyl, and dimethylaminopropyl side chain creates a "three-in-one" pharmacophore that synergistically enhances target affinity, solubility, and pharmacokinetics compared to analogs with single modifications .

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